3-Benzyloxy-2-methylamino-propionitrile
Description
3-Benzyloxy-2-methylamino-propionitrile is a nitrile-containing organic compound characterized by a benzyloxy group (-OCH₂C₆H₅) at position 3, a methylamino group (-NHCH₃) at position 2, and a propionitrile backbone. The benzyloxy and methylamino substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(methylamino)-3-phenylmethoxypropanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11,13H,8-9H2,1H3 |
InChI Key |
DEFSKNADGAONFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(COCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)
Structural Features :
- Benzoyl group (-COC₆H₅) at position 3.
- Propionitrile chain.
- Molecular formula: C₁₆H₁₃NO; Molecular weight: 235.28 g/mol .
Key Differences :
Substituent Effects: The benzoyl group in 2-(3-Benzoylphenyl)propionitrile is electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating benzyloxy group in 3-Benzyloxy-2-methylamino-propionitrile.
Synthetic Applications: 2-(3-Benzoylphenyl)propionitrile is utilized in fine chemicals and pharmaceutical intermediates, particularly in ketone-based syntheses . this compound’s amine functionality may favor nucleophilic substitution reactions, enabling access to secondary amines or heterocycles.
Data Table 1: Physical and Chemical Properties
| Property | This compound | 2-(3-Benzoylphenyl)propionitrile |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₂O | C₁₆H₁₃NO |
| Molecular Weight (g/mol) | 193.23 | 235.28 |
| Key Functional Groups | Benzyloxy, Methylamino, Nitrile | Benzoyl, Nitrile |
| Solubility (Predicted) | Moderate in polar aprotic solvents | Low in water, high in DMSO |
3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile
Structural Features :
Key Differences :
Heterocyclic Influence: The pyrazole ring introduces aromatic heterocyclic character, enhancing π-π stacking interactions in biological systems, unlike the target compound’s simpler benzyloxy group. The absence of a methylamino group reduces hydrogen-bonding capacity compared to this compound.
Synthetic Pathways :
Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate Derivatives
Structural Features :
- Benzoylamino and aryl groups on a β-keto ester backbone ().
Reactivity Comparison :
- These compounds undergo cyclization with polyphosphoric acid (PPA) to form oxazoloquinolines or imidazolecarboxylates .
- This compound’s nitrile group may participate in Strecker or Ugi reactions, diverging from the ester/amide reactivity of β-keto esters.
Research Findings and Implications
- Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., benzoyl) accelerate electrophilic aromatic substitution, while electron-donating groups (e.g., benzyloxy) favor nucleophilic pathways . Methylamino groups enhance solubility in aqueous media via protonation, critical for bioavailability in drug design.
- Pharmacological Potential: Benzoyl-containing analogs are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting 2-(3-Benzoylphenyl)propionitrile’s utility in anti-inflammatory intermediates . The target compound’s amine and ether groups may position it as a precursor for CNS-active molecules or protease inhibitors.
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